A Senior Application Scientist's Guide to 3-Chloro-5-nitro-1H-pyrazole: Synthesis, Reactivity, and Application in Drug Discovery
A Senior Application Scientist's Guide to 3-Chloro-5-nitro-1H-pyrazole: Synthesis, Reactivity, and Application in Drug Discovery
Introduction and Strategic Overview
In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of pharmacologically active agents.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone in drug design.[1] This guide focuses on a particularly valuable derivative: 3-Chloro-5-nitro-1H-pyrazole .
The strategic placement of a chloro group and a nitro group on this core transforms it into a highly versatile and reactive building block. The chloro atom serves as an excellent leaving group for nucleophilic substitution and a handle for transition-metal-catalyzed cross-coupling reactions, while the strongly electron-withdrawing nitro group significantly modulates the electronic character of the pyrazole ring, activating it for specific transformations.[1]
This document provides an in-depth analysis of 3-Chloro-5-nitro-1H-pyrazole, intended for researchers and drug development professionals. We will delve into its fundamental properties, provide a validated synthesis protocol, explore its chemical reactivity, and present a practical experimental workflow demonstrating its utility in a key reaction for drug discovery.
Core Physicochemical and Spectroscopic Data
A precise understanding of a compound's physical and chemical identity is paramount for its successful application in synthesis. The core properties of 3-Chloro-5-nitro-1H-pyrazole are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1369959-12-5 | [3][4][5] |
| Molecular Formula | C₃H₂ClN₃O₂ | [6] |
| Molecular Weight | 147.52 g/mol | Calculated |
| Appearance | Yellow Solid | [5] |
| Storage Temperature | 2-8°C, Inert atmosphere | [7] |
| ¹H NMR | δ 14.96 (bs, 1H), 7.30 (s, 1H) (400 MHz, DMSO-d₆) | [5] |
Synthesis and Safe Handling
The reliable synthesis and safe handling of key intermediates are critical for any research and development pipeline. This section outlines a proven synthetic method for 3-Chloro-5-nitro-1H-pyrazole and details the necessary safety protocols.
Synthetic Route: Thermal Rearrangement
The compound is accessible via a thermal rearrangement of its isomer, 3-chloro-1-nitro-1H-pyrazole.[5] This process is typically conducted in a high-boiling point, inert solvent within a sealed reaction vessel to manage the required temperature.
Caption: Synthetic pathway for 3-Chloro-5-nitro-1H-pyrazole.
Detailed Laboratory Synthesis Protocol
This protocol is adapted from established procedures and is designed for reproducibility.[5]
Materials:
-
3-chloro-1-nitro-1H-pyrazole (1.0 eq)
-
Anisole (approx. 5 mL per gram of starting material)
-
Hexane (for precipitation and washing)
-
Autoclave or sealed pressure vessel
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Reaction Setup: Dissolve 3-chloro-1-nitro-1H-pyrazole (e.g., 4.0 g, 27 mmol) in anisole (20 mL) in a suitable glass liner.
-
Sealing: Place the glass liner into an autoclave and seal the vessel according to the manufacturer's specifications.
-
Heating: Heat the reaction system to 140 °C. Maintain this temperature with continuous stirring overnight. Causality Note: The high temperature provides the activation energy for the thermal rearrangement of the nitro group from the N1 to the C5 position.
-
Cooling & Precipitation: After the reaction is complete (monitored by TLC or LC-MS if possible), cool the reaction mixture to 0 °C using an ice bath.
-
Isolation: Dilute the cooled mixture with hexane (e.g., 200 mL). The addition of a non-polar solvent causes the polar product to precipitate. Continue stirring at 0 °C for 30 minutes to maximize precipitation.
-
Filtration & Washing: Isolate the solid product by vacuum filtration. Wash the filter cake with a small amount of cold hexane (e.g., 10 mL) to remove residual anisole.
-
Drying: Dry the isolated solid under vacuum to yield 3-chloro-5-nitro-1H-pyrazole as a yellow solid.[5]
Safety & Handling Precautions
Based on data from structurally similar compounds, 3-Chloro-5-nitro-1H-pyrazole should be handled as a hazardous substance.[7] Appropriate personal protective equipment (PPE) and engineering controls are mandatory.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| STOT, Single Exposure | H335 | May cause respiratory irritation |
Mandatory Precautions:
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7]
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[8]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[9]
Chemical Reactivity and Applications in Drug Discovery
The true value of 3-Chloro-5-nitro-1H-pyrazole lies in its predictable and exploitable reactivity, making it a powerful intermediate for building molecular complexity.
-
Nucleophilic Aromatic Substitution (SNAr): The pyrazole ring is activated by the potent electron-withdrawing nitro group. This makes the chloro-substituent at the C3 position an excellent leaving group, susceptible to displacement by a wide range of nucleophiles (e.g., amines, thiols, alkoxides). This reaction is a cornerstone for introducing diversity into the pyrazole scaffold.
-
Cross-Coupling Reactions: The C-Cl bond provides a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are fundamental in modern drug discovery for the construction of C-C and C-N bonds, allowing for the connection of the pyrazole core to other aromatic or aliphatic fragments.
-
Reduction of the Nitro Group: The nitro group can be chemically reduced to an amine. This newly formed amino group can then be used for a host of further functionalizations, such as amide bond formation, sulfonamide synthesis, or diazotization, dramatically expanding the synthetic possibilities.
This dual functionality allows for a combinatorial approach to library synthesis, where one functional group can be reacted selectively while preserving the other for a subsequent transformation, a highly desirable strategy in lead optimization.[1][2]
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
To demonstrate the practical utility of 3-Chloro-5-nitro-1H-pyrazole, this section details a representative workflow for a Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning transformation that is indispensable in the pharmaceutical industry.
Rationale: This reaction is chosen for its robustness, functional group tolerance, and its proven track record in creating carbon-carbon bonds between sp²-hybridized centers, a common structural motif in drug molecules.
Caption: General workflow for a Suzuki cross-coupling reaction.
Step-by-Step Suzuki Coupling Protocol
Materials:
-
3-Chloro-5-nitro-1H-pyrazole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask, add 3-Chloro-5-nitro-1H-pyrazole, the arylboronic acid, and the base.
-
Inerting: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed dioxane and water solvent mixture via syringe. Causality Note: The inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle.
-
Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 3-aryl-5-nitro-1H-pyrazole product.
Conclusion
3-Chloro-5-nitro-1H-pyrazole is more than just a chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its dual-handle reactivity make it an exceptionally valuable starting point for the rapid generation of diverse and novel pyrazole-based compounds. A thorough understanding of its handling and reactivity, as detailed in this guide, empowers researchers to fully leverage its potential in the quest for new therapeutic agents.
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